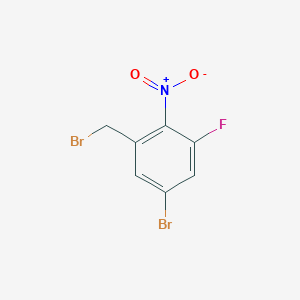
5-Bromo-1-(bromomethyl)-3-fluoro-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-(bromomethyl)-3-fluoro-2-nitrobenzene is an organic compound with the molecular formula C7H4Br2FNO2. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(bromomethyl)-3-fluoro-2-nitrobenzene typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 3-fluoro-2-nitrotoluene, followed by further bromination to introduce the bromomethyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as brominating agents in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization and bromination reactions can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-1-(bromomethyl)-3-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiocyanates, or substituted amines.
Reduction: Formation of 5-bromo-1-(bromomethyl)-3-fluoro-2-aminobenzene.
Oxidation: Formation of 5-bromo-1-(carboxymethyl)-3-fluoro-2-nitrobenzene
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-(bromomethyl)-3-fluoro-2-nitrobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound in the development of new drugs.
Medicine: Explored for its anticancer properties and as a precursor in the synthesis of radiolabeled compounds for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 5-Bromo-1-(bromomethyl)-3-fluoro-2-nitrobenzene involves its interaction with biological molecules through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites in proteins and DNA. These interactions can disrupt cellular processes and induce cell death, making it a potential candidate for anticancer research .
Vergleich Mit ähnlichen Verbindungen
Benzyl Bromide: Similar in structure but lacks the nitro and fluoro groups.
5-Bromo-1H-indazole: Contains a bromine atom but differs in the core structure and functional groups.
5-Bromo-1,3-dichloro-2-fluorobenzene: Similar halogenation pattern but lacks the nitro group.
Uniqueness: 5-Bromo-1-(bromomethyl)-3-fluoro-2-nitrobenzene is unique due to the combination of bromine, fluorine, and nitro groups on the benzene ring. This unique combination imparts distinct reactivity and potential bioactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C7H4Br2FNO2 |
|---|---|
Molekulargewicht |
312.92 g/mol |
IUPAC-Name |
5-bromo-1-(bromomethyl)-3-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C7H4Br2FNO2/c8-3-4-1-5(9)2-6(10)7(4)11(12)13/h1-2H,3H2 |
InChI-Schlüssel |
FFUBHSYSKHWBLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1CBr)[N+](=O)[O-])F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


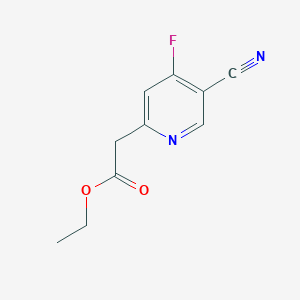
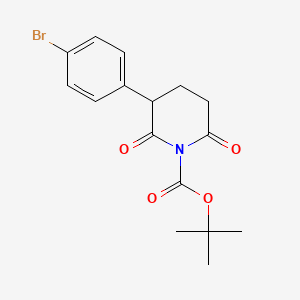
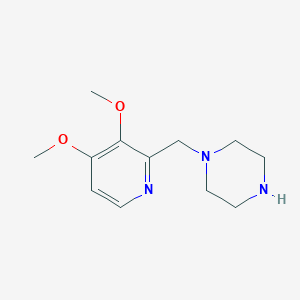
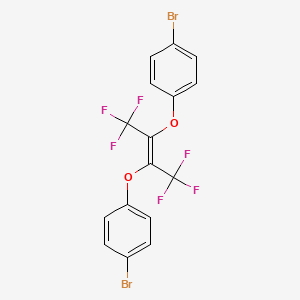
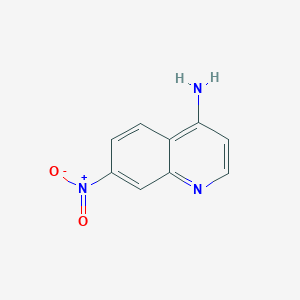

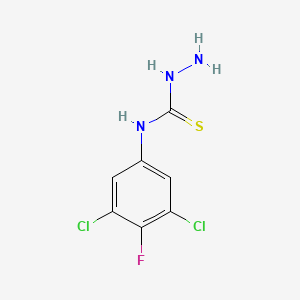

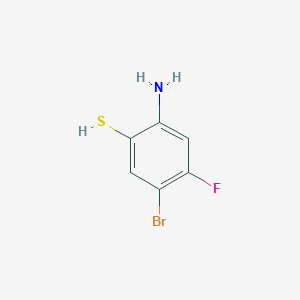
![4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine](/img/structure/B12851914.png)
![3-[[(2R,3S,4S,5R,6S)-6-(2,5-dimethyl-4-oxofuran-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid](/img/structure/B12851918.png)

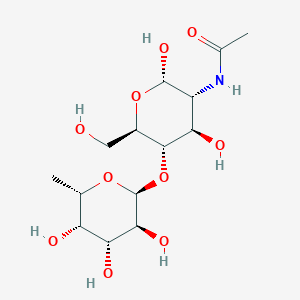
![5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12851935.png)
